molecular formula C13H13N3O3S B2659148 (Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid CAS No. 328023-08-1

(Z)-4-oxo-2-(2-(1-phenylethylidene)hydrazinyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid

Cat. No.: B2659148
CAS No.: 328023-08-1
M. Wt: 291.33
InChI Key: MWRAGBLQCRBEBH-NVNXTCNLSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of hydrazine hydrate . For instance, cyanoacetic acid hydrazide was obtained by careful addition of hydrazine hydrate to ethyl cyanoacetate in ethanol with stirring at 0°C .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, cyanoacetic acid hydrazide can act as an ambident nucleophile, that is, as both an N- and a C-nucleophile .

Scientific Research Applications

Synthesis and Biological Activity

The compound of interest has been explored in various research contexts, focusing on the synthesis and biological activity of related compounds, primarily targeting antimicrobial effects. The synthesis process often involves the condensation of specific acids with hydrazine hydrate, leading to a series of derivatives that exhibit antibacterial activity against a range of microorganisms. For example, derivatives synthesized from 2-aminobenzothiazole-6-carboxylic acid showed good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, although they did not exhibit significant antifungal activity (Chavan & Pai, 2007). Similarly, pyridazine derivatives demonstrated antimicrobial activity, suggesting potential as novel drugs (El-Mariah, Hosny, & Deeb, 2006). The application of microwave-assisted techniques in synthesizing heterocyclic dicarboxylic acids resulted in compounds with superior antibacterial and antifungal efficacy compared to reference drugs (Dabholkar & Parab, 2011).

Innovative Coumarin Derivatives

The development of innovative coumarin derivatives containing the thiazolidin-4-one ring has been explored for their biological properties, indicating a structured approach towards synthesizing compounds with specific biological activities (Ramaganesh, Bodke, & Venkatesh, 2010). These efforts underscore the potential of such compounds in contributing to the development of new antibacterial and antifungal agents.

Antimicrobial Agents from Mannich Base

Another study focused on the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which demonstrated moderate antimicrobial activity against several pathogenic strains, showcasing the potential of these compounds as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Properties

IUPAC Name

(2Z)-4-oxo-2-[(Z)-1-phenylethylidenehydrazinylidene]-1,3-thiazinane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8(9-5-3-2-4-6-9)15-16-13-14-11(17)7-10(20-13)12(18)19/h2-6,10H,7H2,1H3,(H,18,19)(H,14,16,17)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRAGBLQCRBEBH-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1NC(=O)CC(S1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N=C\1/NC(=O)CC(S1)C(=O)O)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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